Pentadecyl Phosphorodichloridate
Description
Pentadecyl Phosphorodichloridate is an organophosphorus compound characterized by a phosphate core substituted with a pentadecyl (15-carbon alkyl) group and two chlorine atoms. Its structure, analogous to other phosphorodichloridates, positions it as a reactive intermediate in organic synthesis, particularly for generating phospholipids or surfactants. The long alkyl chain imparts significant lipophilicity, distinguishing it from shorter-chain or aromatic analogs.
Properties
Molecular Formula |
C15H31Cl2O2P |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
1-dichlorophosphoryloxypentadecane |
InChI |
InChI=1S/C15H31Cl2O2P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18/h2-15H2,1H3 |
InChI Key |
GHTACXFJOAGPEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOP(=O)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecyl Phosphorodichloridate can be synthesized through the reaction of pentadecanol with phosphoryl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
C15H31OH+POCl3→C15H31P(O)Cl2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Pentadecyl Phosphorodichloridate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding phosphoramidates and phosphates.
Hydrolysis: Reacts with water to form pentadecyl phosphate and hydrochloric acid.
Oxidation and Reduction: Can be oxidized to form pentadecyl phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Nucleophilic Substitution: Pentadecyl phosphoramidates and phosphates.
Hydrolysis: Pentadecyl phosphate and hydrochloric acid.
Oxidation: Pentadecyl phosphoric acid derivatives.
Scientific Research Applications
Pentadecyl Phosphorodichloridate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of cyclic phosphate diesters and other organophosphorus compounds.
Biology: Investigated for its potential as an anti-corrosive agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of flame retardant materials and as a modifier in phenolic resins .
Mechanism of Action
The mechanism of action of Pentadecyl Phosphorodichloridate involves its ability to form stable complexes with various nucleophiles. This property allows it to act as a protective agent in corrosion inhibition and as a precursor in the synthesis of biologically active compounds. The molecular targets and pathways involved include the formation of phosphoramidate and phosphate bonds, which are crucial in various biochemical processes .
Comparison with Similar Compounds
Structural and Functional Analogues
Phenyl Phosphorodichloridate
- Structure : Features a phenyl group instead of pentadecyl, attached to the phosphorus center with two chlorine atoms.
- Reactivity : Highly reactive as an acylating agent, used in esterification and phosphorylation reactions.
- Safety : Classified as a corrosive liquid (UN 3265) due to its acidic and organic nature, requiring stringent handling protocols .
- Applications : Intermediate in agrochemical and pharmaceutical synthesis.
Phosphorus Pentachloride (PCl₅)
- Structure : A phosphorus(V) compound with five chlorine atoms.
- Reactivity : A potent chlorinating and dehydrating agent, reacting vigorously with water and alcohols.
- Safety : Listed under UN 1806 as a corrosive solid; hazardous due to release of HCl upon hydrolysis .
- Applications : Industrial chlorination of organic compounds and catalyst in chemical synthesis.
Phosphorus Trichloride (PCl₃)
- Structure : Phosphorus(III) chloride with three chlorine atoms.
- Reactivity : Less oxidizing than PCl₅ but still reactive in forming phosphites and other derivatives.
- Safety : Corrosive liquid (UN 1809) with acute toxicity risks .
- Applications : Production of pesticides and plasticizers.
Key Differences in Physical and Chemical Properties
*Properties inferred based on structural analogs.
Reactivity Trends
- Steric Effects : The pentadecyl group in this compound reduces reactivity compared to phenyl or smaller alkyl analogs due to steric hindrance, slowing hydrolysis and acylation rates.
- Solubility: The long hydrocarbon chain enhances solubility in nonpolar solvents, unlike PCl₅ or PCl₃, which are polar and react aggressively in aqueous environments.
- Thermal Stability : Higher molecular weight likely increases thermal stability compared to volatile phosphorus chlorides like PCl₃.
Q & A
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